2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol
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Overview
Description
2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol is a phenolic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 4-hydroxy-3,5-dimethoxyphenyl groups attached to a 1,4-butanediol backbone, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable diol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include glacial acetic acid as a catalyst and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Vanillin: Shares structural similarities with the phenolic groups.
Syringaldehyde: Another phenolic compound with similar functional groups
Uniqueness
2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol is unique due to its dual phenolic groups attached to a butanediol backbone, providing distinct chemical and biological properties
Properties
IUPAC Name |
2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRARZPRFYUCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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